molecular formula C18H29NO B1238419 Hazaleamide CAS No. 81427-15-8

Hazaleamide

Cat. No. B1238419
CAS RN: 81427-15-8
M. Wt: 275.4 g/mol
InChI Key: YFRGJIVWBMOBIT-GTDPEVRFSA-N
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Description

Hazaleamide is a natural product that has been isolated from the marine cyanobacterium, Hassallia sp. It is a cyclic pentapeptide that has shown promising results in scientific research for its potential use in various fields.

Scientific Research Applications

1. Cancer Research and Treatment

Hazaleamide has been implicated in cancer research, particularly in studies focusing on metastatic prostate cancer. Enzalutamide, a compound related to Hazaleamide, has shown promise in prolonging survival in men with metastatic castration-resistant prostate cancer, especially in cases where the disease progressed after chemotherapy (Beer et al., 2014). Further, in a phase II study, the antitumor activity and safety of enzalutamide were evaluated in patients with locally advanced or metastatic AR-positive triple-negative breast cancer, demonstrating its clinical activity and tolerability (Traina et al., 2018).

2. Drug Resistance Studies

Studies have also explored the mechanisms of drug resistance in relation to Hazaleamide-related compounds. For instance, resistance to enzalutamide, a derivative or related compound, in castration-resistant prostate cancer has been linked to activation of the Wnt/β-catenin pathway. The study found that combining β-catenin inhibitor with enzalutamide inhibited cell proliferation and tumor growth synergistically in various models (Zhang et al., 2018). Additionally, the induction of glucocorticoid receptor expression was identified as a mechanism of escape from AR blockade in drug-resistant tumors (Arora et al., 2013).

3. Water Treatment and Environmental Studies

Another application of Hazaleamide can be found in the field of environmental science. A study investigated the effect of bromide ion on the distribution of haloacetic acid species resulting from the chlorination and chloramination of waters containing aquatic humic substances. This research is relevant to understanding the environmental impact and treatment of water contaminated with compounds like Hazaleamide (Cowman & Singer, 1996).

properties

IUPAC Name

(2E,4E,8Z,11Z)-N-(2-methylpropyl)tetradeca-2,4,8,11-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h5-6,8-9,12-15,17H,4,7,10-11,16H2,1-3H3,(H,19,20)/b6-5-,9-8-,13-12+,15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRGJIVWBMOBIT-GTDPEVRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCC=CC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC/C=C/C=C/C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81427-15-8
Record name Hazaleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081427158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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